REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:5][OH:6])[CH2:3][OH:4].[C:7]1([CH3:17])[CH:12]=[CH:11][C:10]([S:13](Cl)(=[O:15])=[O:14])=[CH:9][CH:8]=1.[OH2:18]>N1C=CC=CC=1>[S:13]([O:4][CH2:3][CH:2]([CH3:1])[CH2:5][O:6][S:13]([C:10]1[CH:11]=[CH:12][C:7]([CH3:17])=[CH:8][CH:9]=1)(=[O:14])=[O:18])([C:10]1[CH:11]=[CH:12][C:7]([CH3:17])=[CH:8][CH:9]=1)(=[O:15])=[O:14]
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Name
|
|
Quantity
|
50 g
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Type
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reactant
|
Smiles
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CC(CO)CO
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Name
|
|
Quantity
|
555 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
212 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
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Details
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stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
|
Type
|
WAIT
|
Details
|
was continued over night
|
Type
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EXTRACTION
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Details
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the reaction was extracted with DCM (2×1L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from EtOH/Hex
|
Type
|
CUSTOM
|
Details
|
the product was obtained as a white solid
|
Name
|
|
Type
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)OCC(COS(=O)(=O)C1=CC=C(C)C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |